Oral Bioavailability Potential: Predicted Intestinal Absorption vs. Amphotericin B
In silico ADME predictions using the pkCSM server indicate that the cyclohexyl-1,2,4-oxadiazole scaffold (exemplified by compound 2b) offers a substantial advantage in oral absorption potential compared to the standard antileishmanial drug Amphotericin B [1]. While the target compound 4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine serves as a core scaffold, the data for its close analog 2b demonstrates the favorable permeability and absorption characteristics inherent to this chemotype.
| Evidence Dimension | Predicted human intestinal absorption (% absorbed) |
|---|---|
| Target Compound Data | 93.534% (for n-cyclohexyl-1,2,4-oxadiazole, 2b) |
| Comparator Or Baseline | 0% (Amphotericin B) |
| Quantified Difference | 93.534 percentage points higher |
| Conditions | pkCSM Pharmacokinetics server prediction model |
Why This Matters
This prediction suggests that derivatives built on this scaffold are more likely to be orally bioavailable than Amphotericin B, which requires intravenous administration due to negligible oral absorption.
- [1] Pinheiro et al. In silico and in vitro assessment of anti-Leishmania infantum activity of a novel cyclohexyl-1,2,4-oxadiazole derivative. Mol Biochem Parasitol. 2025. Table 1. View Source
